5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride
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Overview
Description
IGN-2098 is a small molecule drug developed by ASKA Pharmaceutical Co., Ltd. It falls under the category of H2 receptor antagonists, specifically targeting the histamine H2 receptor. This compound has been investigated for its therapeutic potential in digestive system disorders, particularly duodenal ulcers .
Preparation Methods
The synthetic routes and reaction conditions for IGN-2098 have not been widely documented in the public domain. industrial production methods likely involve multi-step organic synthesis to achieve the desired chemical structure. Unfortunately, specific details regarding these processes remain proprietary.
Chemical Reactions Analysis
Types of Reactions:: IGN-2098 may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions could modify functional groups within the compound.
Reduction: Reduction reactions might lead to the formation of reduced derivatives.
Substitution: Substitution reactions could occur at specific sites on the molecule.
Common Reagents and Conditions:: While exact reagents and conditions are not publicly available, typical reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophilic substitution reagents (e.g., alkyl halides).
Major Products:: The major products formed from these reactions would depend on the specific reaction type and conditions applied. Unfortunately, detailed information on these products remains confidential.
Scientific Research Applications
IGN-2098 has been studied in preclinical and clinical settings. Its applications extend beyond digestive disorders and may include:
Gastric Ulcer Healing: IGN-2098 accelerates the healing process of acetic acid-induced gastric ulcers in rat models.
Other Potential Applications: While not extensively explored, IGN-2098’s unique properties may find applications in other areas of research, such as inflammation modulation or histamine-related conditions.
Mechanism of Action
The exact mechanism by which IGN-2098 exerts its effects involves antagonism of the histamine H2 receptor. By blocking this receptor, it likely reduces gastric acid secretion and contributes to ulcer healing. Further studies are needed to elucidate additional molecular targets and pathways involved.
Comparison with Similar Compounds
IGN-2098 stands out due to its specific H2 receptor antagonism. similar compounds in this class include famotidine, roxatidine acetate HCl, and cimetidine. Each of these drugs shares the common goal of reducing gastric acid secretion but may differ in potency, pharmacokinetics, and side effects .
Properties
IUPAC Name |
4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2.2ClH/c1-17-18(2)24-22(25-21(17)27)23-11-4-7-14-28-20-10-8-9-19(15-20)16-26-12-5-3-6-13-26;;/h4,7-10,15H,3,5-6,11-14,16H2,1-2H3,(H2,23,24,25,27);2*1H/b7-4-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLKFRQIRDDXCH-XIFWRFGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NCC=CCOC2=CC=CC(=C2)CN3CCCCC3)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)NC/C=C\COC2=CC=CC(=C2)CN3CCCCC3)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126869-04-3 |
Source
|
Record name | IGN 2098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126869043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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